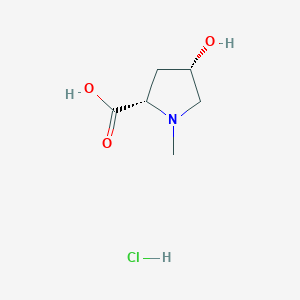![molecular formula C9H14 B14750723 Tricyclo[3.2.2.02,4]nonane CAS No. 278-80-8](/img/structure/B14750723.png)
Tricyclo[3.2.2.02,4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[3.2.2.02,4]nonane is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by its unique tricyclic structure, which includes three interconnected rings. This compound is of interest due to its rigidity and the potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.2.02,4]nonane can be achieved through the Diels-Alder reaction. This involves the cycloaddition of a diene and a dienophile. For instance, racemic norcaradienes can be prepared from the visible-light-mediated dearomative cyclopropanation of m-xylene. These norcaradienes can then undergo a Diels-Alder reaction with enone derivatives to form this compound .
Industrial Production Methods: While specific industrial production methods for tricyclo[322The use of chiral cobalt(II) complexes has been shown to enhance the enantioselectivity of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Tricyclo[3.2.2.02,4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove or reduce functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
Tricyclo[3.2.2.02,4]nonane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tricyclo[3.2.2.02,4]nonane involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved depend on the specific application and the functional groups present on the molecule .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.2]octane: Another polycyclic hydrocarbon with a similar rigid structure.
Norcaradiene: A precursor in the synthesis of tricyclo[3.2.2.02,4]nonane.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Uniqueness: this compound is unique due to its three-ring structure, which provides enhanced rigidity and specific topographical selectivity. This makes it particularly useful in applications requiring precise molecular interactions .
Propriétés
Numéro CAS |
278-80-8 |
|---|---|
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
tricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-3-6(1)8-5-9(7)8/h6-9H,1-5H2 |
Clé InChI |
WNYJJKBPJRYWNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C3C2C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


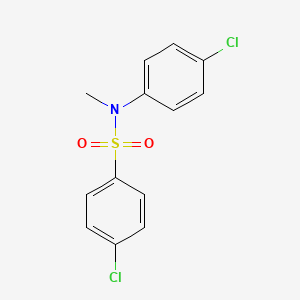
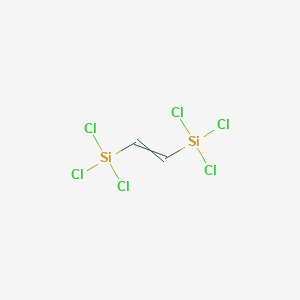
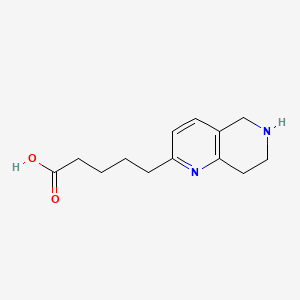
![Tert-butyl (3AR,7AR)-octahydrospiro[indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B14750663.png)
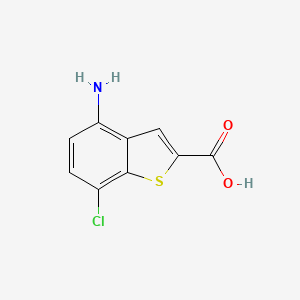
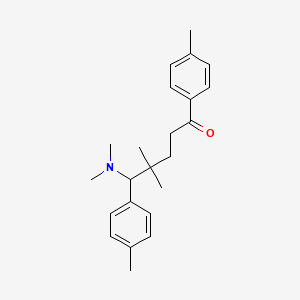
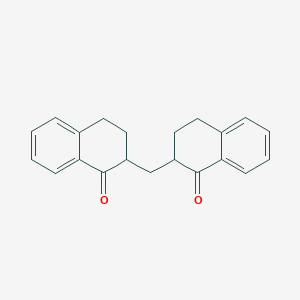
![(2-Chlorophenyl)-[2-(naphthalen-2-ylmethyl)phenyl]methanone](/img/structure/B14750691.png)
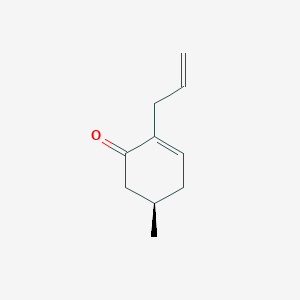
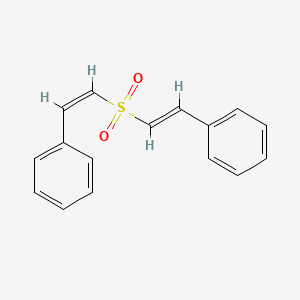
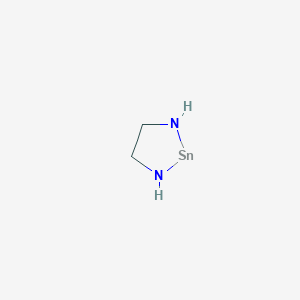
![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)
